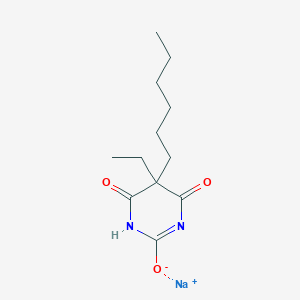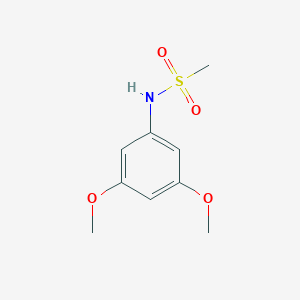![molecular formula C17H19NO5S B229787 4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B229787.png)
4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid, also known as TBSA, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a derivative of salicylic acid and is often used as a tool compound to study the activity of enzymes that are involved in the metabolism of salicylic acid.
Mechanism of Action
4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid acts as a competitive inhibitor of COXs, binding to the active site of the enzyme and preventing the conversion of arachidonic acid into prostaglandins. This mechanism of action has been well-studied and is the basis for the use of 4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid as a tool compound in the study of COX activity.
Biochemical and Physiological Effects:
4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid has been shown to have a number of biochemical and physiological effects, including the inhibition of COX activity and the subsequent reduction in the production of prostaglandins. This can lead to anti-inflammatory and analgesic effects, which have been studied in a number of different contexts.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid in lab experiments is its well-established mechanism of action, which allows for precise control over the inhibition of COX activity. However, one limitation of using 4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid is its relatively low potency compared to other COX inhibitors, which may require higher concentrations to achieve the desired effects.
Future Directions
There are a number of potential future directions for the study of 4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid and its applications in scientific research. One area of interest is the development of more potent 4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid derivatives that could be used in lower concentrations. Another area of interest is the study of the effects of 4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid on other enzymes and pathways, which could lead to the development of new therapeutic targets. Additionally, the use of 4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid in combination with other compounds could be explored for synergistic effects.
Synthesis Methods
4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid can be synthesized through a multi-step process that involves the reaction of 4-tert-butylphenylsulfonyl chloride with 2-hydroxybenzoic acid in the presence of a base. The resulting product is then purified through recrystallization.
Scientific Research Applications
4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid has been used in a variety of scientific research applications, including the study of the enzymatic activity of cyclooxygenases (COXs), which are enzymes involved in the biosynthesis of prostaglandins. 4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid has also been used to study the activity of other enzymes, such as lipoxygenases and peroxidases.
properties
Molecular Formula |
C17H19NO5S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-[(4-tert-butylphenyl)sulfonylamino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C17H19NO5S/c1-17(2,3)11-4-7-13(8-5-11)24(22,23)18-12-6-9-14(16(20)21)15(19)10-12/h4-10,18-19H,1-3H3,(H,20,21) |
InChI Key |
SHXVGWWZXXDPJK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-fluorobenzoyl)benzo[cd]indol-2(1H)-one](/img/structure/B229706.png)
![1-[2-Furanyl(oxo)methyl]-2-benzo[cd]indolone](/img/structure/B229707.png)
![2-[Methyl(1-naphthylsulfonyl)amino]benzoic acid](/img/structure/B229710.png)




![Methyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B229725.png)
![2-Aminophenyl 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B229730.png)

![N-[(2,5-dibromophenyl)sulfonyl]phenylalanine](/img/structure/B229736.png)
![N-[(2,5-dibromophenyl)sulfonyl]valine](/img/structure/B229738.png)
![N-[(4-iodophenyl)sulfonyl]-beta-alanine](/img/structure/B229739.png)